![molecular formula C24H26N6O B12610367 2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine CAS No. 648415-39-8](/img/structure/B12610367.png)
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl groups, furan rings, and guanidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Amiloride-like Pyrazine-carboxamides: These compounds are used as ENaC blockers and have therapeutic applications.
Uniqueness
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is unique due to its specific combination of cyclopropyl, furan, and guanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
648415-39-8 |
|---|---|
分子式 |
C24H26N6O |
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C24H26N6O/c25-23(29-19-9-10-19)27-17-5-1-15(2-6-17)21-13-14-22(31-21)16-3-7-18(8-4-16)28-24(26)30-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H3,25,27,29)(H3,26,28,30) |
InChI 键 |
PLQHZEOONUBSMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N=C(N)NC2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)NC(=NC5CC5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


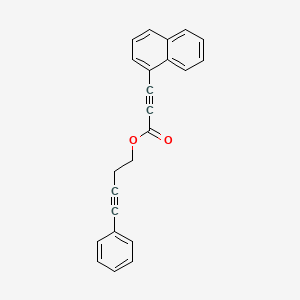

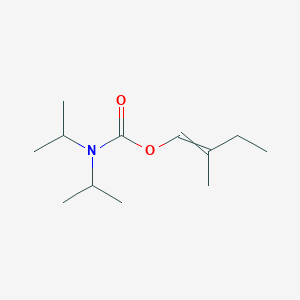



![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
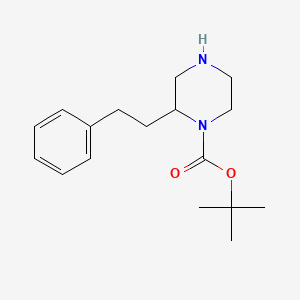
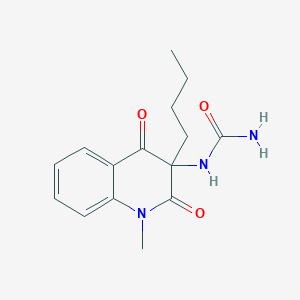

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
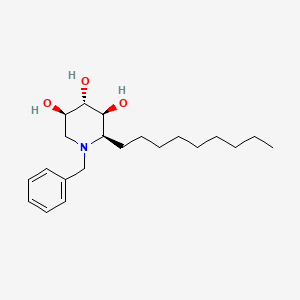
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
